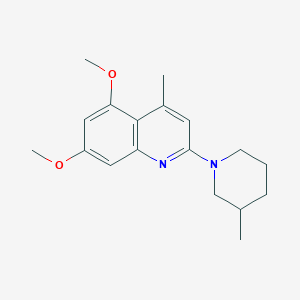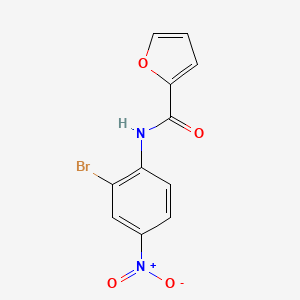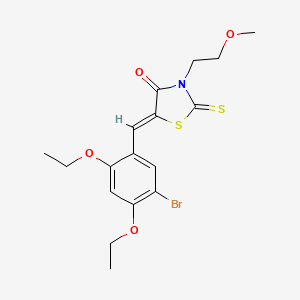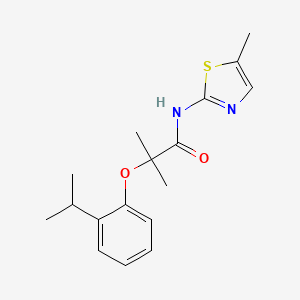
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. DMQX has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and the physiological and biochemical effects of NMDA receptor antagonism.
Mecanismo De Acción
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline is a selective and potent antagonist of the NMDA receptor. It binds to the glycine site of the NMDA receptor and prevents the activation of the receptor by glutamate. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways and gene expression changes. The blockade of the NMDA receptor by 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline leads to the inhibition of these processes and the suppression of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to have various biochemical and physiological effects in different brain regions. In the hippocampus, 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory processes. In the cortex, 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to block the induction of long-term depression (LTD), which is a cellular mechanism underlying the weakening of synaptic connections. In the striatum, 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to block the induction of synaptic plasticity and the enhancement of motor learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of NMDA receptor function in different brain regions. Another advantage is that it can be used in both in vitro and in vivo experiments. One limitation is that it has a short half-life and requires continuous infusion or repeated injections to maintain its effect. Another limitation is that it can have off-target effects on other receptors or ion channels, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline. One direction is to investigate the role of NMDA receptor function and dysfunction in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists that can overcome the limitations of 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline, such as short half-life and off-target effects. Another direction is to investigate the downstream signaling pathways and gene expression changes that are regulated by NMDA receptor function and dysfunction, which can provide insights into the molecular mechanisms of synaptic plasticity and learning and memory processes.
Métodos De Síntesis
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline can be synthesized through a multi-step process starting from 2,6-dimethoxyaniline. The first step is the reaction of 2,6-dimethoxyaniline with acetic anhydride to form 2,6-dimethoxy-N-acetylaniline. The second step is the reaction of 2,6-dimethoxy-N-acetylaniline with methyl iodide to form 2,6-dimethoxy-N-acetylanilinemethyl iodide. The third step is the reaction of 2,6-dimethoxy-N-acetylanilinemethyl iodide with 3-methylpiperidine to form 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline.
Aplicaciones Científicas De Investigación
5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and the physiological and biochemical effects of NMDA receptor antagonism. 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has been shown to block the NMDA receptor-mediated synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. 5,7-dimethoxy-4-methyl-2-(3-methyl-1-piperidinyl)quinoline has also been used to study the role of NMDA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5,7-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-7-20(11-12)17-8-13(2)18-15(19-17)9-14(21-3)10-16(18)22-4/h8-10,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVSIGYOJPXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)

![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102142.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)